5-(4-(Methylsulfonyl)phenyl)nicotinic acid
Description
Historical Context and Significance of Nicotinic Acid Derivatives in Pharmaceutical Sciences
Nicotinic acid, also known as niacin or vitamin B3, is a water-soluble vitamin essential for human health. nih.gov Its journey in science began with its identification as the curative agent for pellagra, a fatal disease characterized by dermatitis, diarrhea, and dementia that was widespread in the early 20th century. oregonstate.edu Beyond its role as a vitamin, nicotinic acid is a precursor to the essential coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP). wikipedia.org These coenzymes are vital for hundreds of cellular redox reactions critical to the metabolism of carbohydrates, fats, and proteins. wikipedia.org
A pivotal moment in its pharmaceutical history occurred in 1955, when it was discovered that pharmacological doses of nicotinic acid could significantly reduce plasma cholesterol levels. nih.gov This finding established nicotinic acid as the first orally administered lipid-lowering agent. nih.gov It has a broad-spectrum effect on blood lipids, notably increasing high-density lipoprotein (HDL) cholesterol while lowering low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL), and triglycerides. wikipedia.org
The clinical use of nicotinic acid, however, has been hampered by side effects, most notably a cutaneous flushing. This has driven extensive research into the development of nicotinic acid derivatives and novel formulations aimed at preserving the therapeutic benefits while improving patient tolerance. nih.gov Scientists have synthesized numerous derivatives by modifying the carboxylic acid group or the pyridine (B92270) ring to create esters, amides, and other analogs with varied pharmacological profiles, including anti-inflammatory, analgesic, and neuroprotective properties. jpp.krakow.plchemicalbook.com This ongoing research underscores the versatility of the nicotinic acid scaffold as a foundational structure in drug discovery. researchgate.net
The Role of Sulfonamide Motifs in Modern Medicinal Chemistry and Drug Discovery
Sulfur-containing functional groups, particularly sulfones and their related sulfonamides, are considered "privileged motifs" in medicinal chemistry. researchgate.netnih.gov This status is due to their presence in a vast array of pharmacologically active compounds and approved drugs. chembk.comresearchgate.net The sulfone group (—SO₂—) and the sulfonamide group (—SO₂N<) are stable, synthetically accessible, and capable of forming key interactions with biological targets. nih.gov
The story of sulfonamides in medicine began with the discovery of antibacterial sulfa drugs, which revolutionized the treatment of bacterial infections. acs.org Since then, this functional group has been incorporated into drugs for a wide range of diseases. acs.org The applications for sulfonamide and sulfone-containing drugs are extensive and include:
Anti-inflammatory agents: The methylsulfonylphenyl moiety is a hallmark of selective COX-2 inhibitors like celecoxib (B62257) and rofecoxib, which were developed as non-steroidal anti-inflammatory drugs (NSAIDs) with potentially reduced gastrointestinal side effects. jpp.krakow.plnih.gov
Anticancer agents: Many targeted cancer therapies incorporate sulfonamide groups to interact with specific enzymes or receptors. acs.org
Diuretics: This class of drugs often relies on the sulfonamide functional group to exert its effects on the kidney. acs.org
Antiviral and Antimicrobial agents: The motif continues to be a cornerstone in the design of new drugs to combat infectious diseases. acs.org
The utility of the sulfone and sulfonamide groups stems from their strong electron-withdrawing nature, metabolic stability, and their ability to act as a hydrogen bond acceptor, allowing for precise interactions within the active sites of enzymes and receptors. nih.govacs.org
Rationale for the Investigation of Hybrid Nicotinic Acid-Sulfonamide Architectures, with a Focus on 5-(4-(Methylsulfonyl)phenyl)nicotinic Acid
The design of hybrid molecules that combine two or more distinct pharmacophores into a single chemical entity is a well-established strategy in modern drug discovery. The rationale behind creating a hybrid architecture like this compound is multifaceted, aiming to achieve synergistic effects, novel mechanisms of action, or improved pharmacokinetic properties.
The fusion of a nicotinic acid scaffold with a 4-(methylsulfonyl)phenyl group is particularly strategic. The 4-(methylsulfonyl)phenyl moiety is a key structural feature of a class of selective cyclooxygenase-2 (COX-2) inhibitors. jpp.krakow.plnih.gov COX-2 is an enzyme that is upregulated during inflammation and contributes to pain and fever. Therefore, a primary rationale for investigating this hybrid structure is to explore its potential as a novel anti-inflammatory agent. The hypothesis is that the nicotinic acid portion could modulate cellular pathways, while the sulfone part could specifically target the COX-2 enzyme, potentially leading to a compound with a unique anti-inflammatory profile.
Overview of the Academic Research Landscape Surrounding this compound
Direct academic publications detailing the specific biological evaluation of this compound are not prominent in the available literature. However, the compound and its close analogs appear in the patent literature, and its synthesis falls within well-established chemical reactions, indicating interest in this class of molecules for drug discovery programs.
A key method for synthesizing 5-aryl nicotinic acids is the Suzuki cross-coupling reaction. researchgate.netacs.org This palladium-catalyzed reaction is a powerful tool for creating carbon-carbon bonds and is widely used to couple aryl halides (like 5-bromonicotinic acid) with arylboronic acids (like 4-(methylsulfonyl)phenylboronic acid). acs.org The efficiency and functional group tolerance of the Suzuki coupling make it an ideal method for preparing libraries of substituted nicotinic acid derivatives for screening purposes. researchgate.netmdpi.com
While research on the exact title compound is limited, studies on closely related structures provide insight into the potential activities of this molecular architecture. For instance, research into N-phenylsulfonylnicotinamide derivatives (where the nicotinic acid is converted to a sulfonamide) has identified compounds with potent antitumor activity as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. researchgate.net Another study describes imidazopyridine derivatives bearing a 3-(4-(methylsulfonyl)phenyl) group as potent antimalarial agents. nih.gov These findings suggest that the combination of a pyridine-based core with a methylsulfonylphenyl group can yield compounds with significant and diverse biological activities. The specific placement of these groups, as in this compound, represents a unique chemical space that warrants further investigation to fully characterize its pharmacological potential.
Structure
3D Structure
Properties
IUPAC Name |
5-(4-methylsulfonylphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4S/c1-19(17,18)12-4-2-9(3-5-12)10-6-11(13(15)16)8-14-7-10/h2-8H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCRSNWIZIKZCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50602518 | |
| Record name | 5-[4-(Methanesulfonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893740-53-9 | |
| Record name | 5-[4-(Methanesulfonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 4 Methylsulfonyl Phenyl Nicotinic Acid and Analogues
Strategic Approaches to the Nicotinic Acid Core Functionalization
The functionalization of the nicotinic acid (vitamin B3) scaffold is a foundational aspect of synthesizing its complex derivatives. Both classical and modern methods are employed to build upon this core structure.
Established Synthetic Pathways for Nicotinic Acid Derivatives
Historically, the industrial production of nicotinic acid has relied on the oxidation of alkylpyridines. One major route involves the nitric acid-mediated oxidation of 2-methyl-5-ethylpyridine. mdpi.com Another significant industrial process is the gas-phase oxidation of 3-picoline (3-methylpyridine) over a catalyst, often vanadium pentoxide. mdpi.com A variation of this involves ammoxidation of 3-picoline to 3-cyanopyridine, which is subsequently hydrolyzed to nicotinic acid. mdpi.com These methods provide the basic nicotinic acid structure, which can then be subjected to further functionalization. For laboratory-scale synthesis, starting with pre-functionalized pyridines, such as 5-bromonicotinic acid, is common. 5-bromonicotinic acid can be prepared from nicotinic acid itself and serves as a versatile starting point for introducing aryl groups at the C5 position. acs.orgresearchgate.net
Contemporary Methods for Pyridine (B92270) Ring Construction and Modification at the C5 Position
Modern synthetic chemistry offers a range of advanced techniques for the construction and functionalization of the pyridine ring. Multi-component reactions, such as those based on ketene (B1206846) dithioacetals, allow for the assembly of highly substituted nicotinic acid derivatives in a convergent manner. researchgate.net
Direct C-H functionalization has emerged as a powerful tool for modifying the pyridine core, minimizing the need for pre-functionalized starting materials. nih.govbohrium.com While direct functionalization at the C2 and C4 positions of the electron-deficient pyridine ring is more common, methods for C5 functionalization are of significant interest. researchgate.netresearchgate.net Strategies involving transition metal-catalyzed C-H activation, sometimes guided by directing groups, have been developed to achieve site-selectivity. nih.gov For introducing aryl groups specifically at the C5 position, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are the most prevalent and efficient methods. researchgate.netnumberanalytics.com These reactions typically involve coupling a 5-halonicotinate with an arylboronic acid.
Methodologies for Incorporating the 4-(Methylsulfonyl)phenyl Moiety
The introduction of the 4-(methylsulfonyl)phenyl group is another critical phase in the synthesis. This can be achieved either by building the sulfone functionality on the phenyl ring before coupling or by installing it after the two main rings are connected.
Introduction of the Sulfonyl Group: Oxidation and Coupling Strategies
The methylsulfonyl group (a sulfone) is most commonly prepared by the oxidation of a corresponding methylthio group (a thioether or sulfide). researchgate.netorganic-chemistry.org This transformation can be achieved using a variety of oxidizing agents. Hydrogen peroxide (H₂O₂) is a green and widely used oxidant, often in the presence of a metal catalyst (e.g., containing Ti, W, Mo, V) to ensure complete oxidation to the sulfone. rsc.orgresearchgate.netmdpi.comgoogle.com Other common reagents include meta-chloroperoxybenzoic acid (mCPBA), which is effective for converting thioethers to sulfones. researchgate.netgoogle.com
Alternatively, direct coupling methods can install the methylsulfonyl group. This can involve the reaction of aryl halides or boronates with a source of the sulfonyl group, such as sodium sulfinate. nih.gov
Table 1: Common Reagents for Oxidation of Aryl Thioethers to Aryl Sulfones
| Oxidizing Agent | Typical Conditions | Reference |
| Hydrogen Peroxide (H₂O₂) | Metal catalyst (e.g., Ti, W, Mo), various solvents | rsc.orgmdpi.comgoogle.com |
| meta-Chloroperoxybenzoic acid (mCPBA) | Chlorinated solvents (e.g., Dichloromethane) | researchgate.netgoogle.com |
| Oxone® (Potassium peroxymonosulfate) | Methanol (B129727)/Water | chemicalbook.com |
| Selectfluor® | Aqueous media | organic-chemistry.org |
Aryl-Pyridyl Coupling Reactions for the 5-Position Substitution
The formation of the crucial carbon-carbon bond between the C5 position of the nicotinic acid ring and the phenyl ring is typically accomplished via transition metal-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling is arguably the most widely used method due to its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. numberanalytics.comorganic-chemistry.org The reaction couples a 5-halonicotinate (e.g., methyl 5-bromonicotinate) with an arylboronic acid in the presence of a palladium catalyst and a base. acs.orgresearchgate.netyoutube.com The choice of palladium catalyst, ligands, and base is critical for achieving high yields. numberanalytics.comresearchgate.net
The Ullmann reaction , a classical copper-catalyzed coupling, is another viable method for forming aryl-aryl bonds. organic-chemistry.orgnih.gov While traditionally requiring harsh conditions, modern protocols using ligands and different copper sources have made the Ullmann coupling milder and more versatile. nih.govrsc.orgnih.gov
Table 2: Comparison of Key Aryl-Pyridyl Coupling Reactions
| Reaction | Metal Catalyst | Coupling Partners | Key Features |
| Suzuki-Miyaura Coupling | Palladium (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) | Aryl/Heteroaryl Halide + Organoboron Compound | Mild conditions, high functional group tolerance, vast substrate scope. numberanalytics.comorganic-chemistry.org |
| Ullmann Reaction | Copper (e.g., CuI, Cu₂O) | Aryl/Heteroaryl Halide + Aryl Halide or Nucleophile | Inexpensive metal catalyst; modern protocols have improved reaction conditions. organic-chemistry.orgnih.gov |
Specific Synthetic Routes for 5-(4-(Methylsulfonyl)phenyl)nicotinic Acid
A convergent and efficient synthesis of this compound typically involves a Suzuki coupling reaction as the key step. Two primary strategies can be envisioned:
Strategy A: Post-Coupling Oxidation
Esterification: Nicotinic acid is first esterified to protect the carboxylic acid and improve solubility in organic solvents for the subsequent coupling step.
Halogenation: The nicotinic ester undergoes bromination at the 5-position to yield a 5-bromonicotinate.
Suzuki Coupling: The 5-bromonicotinate is coupled with 4-(methylthio)phenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Cs₂CO₃). acs.orgmdpi.com This forms the intermediate, methyl 5-(4-(methylthio)phenyl)nicotinate.
Oxidation: The methylthio- group of the coupled product is oxidized to the methylsulfonyl- group using an oxidant like mCPBA or H₂O₂. researchgate.netgoogle.com
Hydrolysis: The ester is saponified (hydrolyzed) using a base like NaOH or LiOH to yield the final product, this compound.
Strategy B: Pre-formed Sulfone Coupling
Starting Materials: This route begins with a 5-halonicotinate ester and the pre-synthesized 4-(methylsulfonyl)phenylboronic acid , which is commercially available. sigmaaldrich.commedchemexpress.com
Suzuki Coupling: The two partners are directly coupled under standard Suzuki conditions. sigmaaldrich.com This directly forms methyl 5-(4-(methylsulfonyl)phenyl)nicotinate.
Hydrolysis: The final step is the hydrolysis of the ester to the carboxylic acid.
This second strategy is often more direct as it avoids the separate oxidation step on the advanced intermediate, potentially leading to a more streamlined process with fewer purification steps. The choice between the strategies can depend on the availability and cost of the respective boronic acid reagents.
Stepwise Synthesis and Optimization Considerations
The primary method for synthesizing 5-aryl nicotinic acids, including the target compound this compound, is the Suzuki-Miyaura cross-coupling reaction. researchgate.netacs.orgmdpi.com This reaction creates the crucial carbon-carbon bond between the pyridine ring of a nicotinic acid derivative and a phenyl ring.
A general synthetic approach begins with a halogenated nicotinic acid derivative, typically 5-bromonicotinic acid or its ester, which is commercially available. This substrate is then reacted with an appropriately substituted phenylboronic acid in the presence of a palladium or nickel catalyst.
A plausible stepwise synthesis for this compound is as follows:
Preparation of the Boronic Acid: The synthesis starts with the preparation of 4-(methylsulfonyl)phenylboronic acid. This can be achieved from 4-bromothioanisole, which is first oxidized to 4-bromo-phenyl methyl sulfone. The sulfone is then converted to the corresponding boronic acid via a Grignard reaction followed by treatment with a trialkyl borate (B1201080) and subsequent hydrolysis.
Suzuki-Miyaura Coupling: The key step is the Suzuki-Miyaura coupling of a 5-halonicotinate, such as methyl 5-bromonicotinate, with 4-(methylsulfonyl)phenylboronic acid. This reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], or a more cost-effective nickel catalyst like NiCl₂(PCy₃)₂. nih.gov A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to facilitate the reaction. acs.org The reaction is usually carried out in a solvent mixture, for example, dioxane and water or toluene (B28343) and ethanol.
Hydrolysis: The final step is the hydrolysis of the resulting ester to the carboxylic acid. This is typically achieved by treating the ester with a base like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH) in a mixture of water and an organic solvent like methanol or tetrahydrofuran (B95107) (THF), followed by acidification to precipitate the final product, this compound.
A similar synthetic strategy has been successfully employed for the synthesis of related compounds, such as 3-[4-(Methylsulfonyl)phenyl]-5-(trifluoromethyl)(2-pyridyl) phenyl ketone. acs.org In this case, 4-(methylthio)benzeneboronic acid was coupled with a substituted pyridine, and the thioether was subsequently oxidized to the sulfone. acs.org This suggests that the oxidation of the sulfur atom can also be performed after the coupling step.
Optimization of the Suzuki-Miyaura coupling is crucial for achieving high yields and purity. Key parameters to consider include the choice of catalyst, ligand, base, and solvent system. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands on the palladium or nickel catalyst can significantly improve reaction efficiency. The choice of base and solvent can also have a profound impact on the reaction outcome and can be tailored to the specific substrates being used.
Table 1: Example Conditions for Suzuki-Miyaura Coupling in the Synthesis of 5-Aryl Nicotinic Acid Analogues
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 5-Bromonicotinic acid derivative | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DMF | 85 | researchgate.net |
| 3-Chloropyridine | Phenylboronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ | t-amyl alcohol | >99 | researchgate.net |
| 2,6-Dichloronicotinamide | Aryl boronic acids | PXPd2 | K₂CO₃ | Methanol | Moderate to good | acs.org |
| 2-[3-Chloro-5-(trifluoromethyl)(2-pyridyl)]-2-phenylethanenitrile | 4-(Methylthio)benzeneboronic acid | Pd₂(dba)₃/P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 88 | acs.org |
Green Chemistry Principles in the Synthesis of this compound Analogues
The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.gov The synthesis of this compound and its analogues can be made more sustainable by incorporating these principles, particularly in the Suzuki-Miyaura coupling step.
Safer Solvents and Auxiliaries: A major source of waste in pharmaceutical synthesis is the use of organic solvents. nih.gov Traditional Suzuki-Miyaura reactions often employ solvents such as dioxane, DMF, and toluene, which have significant environmental, health, and safety concerns. Green chemistry encourages the use of safer, more environmentally benign solvents. Recent research has demonstrated the efficacy of "green" solvents like 2-methyltetrahydrofuran (B130290) (2-Me-THF) and tert-amyl alcohol for nickel-catalyzed Suzuki-Miyaura couplings. nih.govresearchgate.net These solvents are derived from renewable resources and have a better safety profile. Furthermore, performing the reaction in aqueous media, often with a co-solvent like ethanol, represents a significant step towards a greener process. gctlc.orgresearchgate.net
Catalysis: The use of catalysts is inherently a green principle as it allows for reactions to occur with higher efficiency and selectivity, reducing waste. While palladium is a highly effective catalyst for Suzuki couplings, it is a precious and toxic metal. A greener alternative is the use of more abundant and less toxic base metals like nickel. nih.govresearchgate.net Nickel catalysts, such as NiCl₂(PCy₃)₂, have been shown to be highly effective for the coupling of aryl halides with boronic acids in green solvents. nih.gov Another green approach is the development of recyclable catalysts, which can be recovered and reused over multiple reaction cycles, reducing both cost and waste. mdpi.com
Energy Efficiency: Many chemical reactions require significant energy input for heating. Optimizing reaction conditions to proceed at lower temperatures and for shorter durations can lead to substantial energy savings. For example, some aqueous Suzuki reactions can be completed in as little as 30 minutes, a significant reduction compared to traditional protocols that may require several hours of heating. gctlc.org
The application of these green chemistry principles can lead to a more sustainable and cost-effective synthesis of this compound and its analogues, aligning with the growing demand for environmentally responsible practices in the pharmaceutical industry.
Table 2: Green Chemistry Approaches for Suzuki-Miyaura Coupling
| Green Principle | Approach | Example | Reference |
|---|---|---|---|
| Safer Solvents | Use of bio-based or less toxic solvents | 2-Me-THF, tert-amyl alcohol, water | nih.govresearchgate.netgctlc.org |
| Catalysis | Use of earth-abundant metal catalysts | Nickel catalysts (e.g., NiCl₂(PCy₃)₂) | nih.gov |
| Catalysis | Recyclable catalysts | Palladium nanoparticles on a support | mdpi.com |
| Energy Efficiency | Reduced reaction times | Aqueous Suzuki reaction completed in 30 minutes | gctlc.org |
| Waste Prevention | Vapor-phase oxidation with air | Synthesis of nicotinic acid from 3-picoline | google.com |
Structure Activity Relationship Sar Analysis of 5 4 Methylsulfonyl Phenyl Nicotinic Acid Derivatives
Elucidation of the 4-(Methylsulfonyl)phenyl Moiety's Contribution to Target Interactions
The 4-(methylsulfonyl)phenyl moiety is a well-established pharmacophore in a class of anti-inflammatory drugs known as selective cyclooxygenase-2 (COX-2) inhibitors. nih.govnih.gov The methylsulfonyl group (–SO2CH3) is a strong electron-withdrawing group that plays a pivotal role in the selective inhibition of COX-2 over its isoform, COX-1. nih.govmdpi.com This selectivity is attributed to the presence of a secondary pocket in the active site of COX-2, which is absent in COX-1. nih.gov
The methylsulfonyl group is able to insert into this secondary pocket, forming specific hydrogen bonds and other non-covalent interactions with key amino acid residues such as Arg513, His90, and Val523. nih.govresearchgate.net Molecular docking studies of various compounds containing the 4-(methylsulfonyl)phenyl group have consistently shown the sulfonyl oxygens forming hydrogen bonds with the backbone amides of these residues. researchgate.net This specific interaction is a major contributor to the high affinity and selectivity for COX-2. nih.gov The phenyl ring itself contributes to the binding through hydrophobic and van der Waals interactions with the non-polar residues lining the main channel of the COX active site.
Positional and Substituent Effects on the Pharmacological Profile of 5-(4-(Methylsulfonyl)phenyl)nicotinic Acid Analogues
The pharmacological profile of this compound can be significantly modulated by altering the position of substituents on both the nicotinic acid and the phenyl rings, as well as by introducing different functional groups.
The position of the phenyl ring on the nicotinic acid scaffold is critical. In the case of 5-aryl nicotinic acid derivatives, the 5-position allows for the optimal projection of the 4-(methylsulfonyl)phenyl group into the active site of target enzymes like COX-2. researchgate.nettandfonline.com
The nature and position of substituents on the phenyl ring can fine-tune the activity. For instance, in a series of 1,3-diarylurea derivatives with a methylsulfonyl pharmacophore, substituents on the second phenyl ring (analogous to the nicotinic acid part) such as methoxy (B1213986) or fluorine were found to enhance COX-2 inhibitory potency and selectivity. nih.gov This suggests that similar substitutions on the nicotinic acid ring of this compound could lead to improved activity.
The following table illustrates the impact of substituents on the COX-2 inhibitory activity of a series of 2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridin-3-amine derivatives, which, while having a different core, demonstrate the principles of substituent effects on the 4-(methylsulfonyl)phenyl moiety's activity.
| Compound | R | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50/COX-2 IC50) |
| 5a | H | 0.15 | 286.7 |
| 5d | 8-Me | 0.11 | 390.9 |
| 5h | 6-Cl | 0.13 | 338.5 |
| 5i | 6-Br | 0.12 | 358.3 |
| 5k | 8-Me, 6-Cl | 0.09 | 455.6 |
| 5n | 8-Me, N-(p-tolyl) | 0.07 | 508.6 |
| Celecoxib (B62257) | - | 0.05 | >200 |
Data adapted from a study on imidazo[1,2-a]pyridine (B132010) derivatives to illustrate the effect of substituents on COX-2 inhibition when the 4-(methylsulfonyl)phenyl moiety is present. nih.gov
Computational Approaches in SAR Studies of this compound
Computational methods are indispensable tools for understanding the SAR of this compound and for designing new, more effective analogues.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govrsc.org For this compound derivatives, docking studies into the active site of COX-2 have provided valuable insights into their binding mode. researchgate.netmdpi.com These studies confirm that the 4-(methylsulfonyl)phenyl group fits into the secondary pocket of COX-2, with the sulfonyl group forming key hydrogen bonds. researchgate.net The nicotinic acid moiety is typically positioned to interact with residues at the entrance of the active site.
Molecular dynamics (MD) simulations can further refine the docked poses and provide information on the stability of the ligand-protein complex over time. nih.govmdpi.com MD simulations can reveal dynamic changes in both the ligand and the protein upon binding, offering a more realistic picture of the interaction. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates the chemical structure of a series of compounds with their biological activity. nih.govnih.gov By developing QSAR models, it is possible to predict the activity of novel, unsynthesized compounds. nih.gov
For a series of COX-2 inhibitors, QSAR models have been developed using various molecular descriptors that quantify different aspects of the chemical structure, such as electronic, steric, and hydrophobic properties. nih.gov A robust QSAR model for this compound analogues would allow for the virtual screening of a large library of potential derivatives to identify those with the highest predicted potency and selectivity, thereby prioritizing synthetic efforts. nih.gov The quality of a QSAR model is typically assessed by its statistical parameters, such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). nih.gov
The following table presents a hypothetical QSAR model for a series of nicotinic acid-based COX-2 inhibitors, illustrating the type of data generated.
| Compound | Experimental pIC50 | Predicted pIC50 | Residual |
| Analog 1 | 7.5 | 7.45 | 0.05 |
| Analog 2 | 7.2 | 7.22 | -0.02 |
| Analog 3 | 6.8 | 6.85 | -0.05 |
| Analog 4 | 7.9 | 7.88 | 0.02 |
| Analog 5 | 6.5 | 6.51 | -0.01 |
This table is a hypothetical representation of QSAR data.
Biological Activities and Molecular Mechanisms of Action of 5 4 Methylsulfonyl Phenyl Nicotinic Acid
Receptor Ligand Binding and Signal Transduction Pathways
A thorough review of existing research revealed no studies focused on the investigation of 5-(4-(Methylsulfonyl)phenyl)nicotinic acid as a ligand for nicotinic acetylcholine (B1216132) receptors (nAChRs). Its potential agonist, antagonist, or modulatory effects on these receptors and their associated signal transduction pathways have not been documented.
Note on Data Tables: Due to the absence of specific experimental data for this compound in the reviewed scientific literature for any of the outlined biological targets, no data tables could be generated.
Agonism/Antagonism of G Protein-Coupled Receptors (e.g., GPR109A)
Nicotinic acid is a well-established agonist for the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). nih.gov GPR109A is primarily expressed in adipocytes and immune cells such as monocytes, macrophages, neutrophils, and dendritic cells. nih.gov The activation of GPR109A by nicotinic acid in adipocytes inhibits the hydrolysis of triglycerides, leading to a decrease in plasma free fatty acids. nih.gov
The interaction between nicotinic acid and GPR109A is of high affinity. This binding initiates a cascade of intracellular signaling events. GPR109A is a Gi/Go-G protein-coupled receptor, and its activation by agonists like nicotinic acid leads to the inhibition of adenylyl cyclase, which in turn reduces intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). researchgate.net This mechanism is central to its effects on lipid metabolism and its anti-inflammatory properties. While nicotinic acid is a potent agonist of GPR109A, it has a weak affinity for the related receptor, GPR109B. The activation of GPR109A is also responsible for the common side effect of flushing associated with nicotinic acid administration, which is mediated by the release of prostaglandins (B1171923) in the skin.
Antimicrobial and Antiviral Spectrum of Activity
Derivatives of nicotinic acid have been investigated for their antimicrobial properties. nih.gov For instance, newly synthesized nicotinamides have demonstrated activity against various pathogens. nih.gov In one study, nicotinic acid hydrazides were tested against a panel of bacteria and fungi, with some compounds showing significant inhibitory effects at low concentrations. nih.gov For example, one derivative significantly inhibited the growth of Pseudomonas aeruginosa and Klebsiella pneumoniae at a concentration of 0.016 mM. nih.gov Another was most effective against gram-positive bacteria at 0.03 mM. nih.gov The antimicrobial activity of nicotinamide (B372718) has been attributed to its ability to cause microbial cell cycle arrest. mdpi.com
In the context of antiviral activity, certain nicotinic acid derivatives have shown promise. For instance, the O-nicotinoylation of 6-benzylaminopurine (B1666704) ribonucleosides resulted in compounds that inhibited the reproduction of human enterovirus EV-A71 with significantly lower cytotoxicity compared to the non-protected parent compounds. nih.gov Other studies have screened FDA-approved drugs and identified compounds like azithromycin, niclosamide, and nitazoxanide (B1678950) as having promising in vitro activity against SARS-CoV-2. nih.gov While not direct derivatives of nicotinic acid, this highlights the broader search for antimicrobial and antiviral agents among existing drug classes.
| Compound Type | Pathogen | Observed Activity | Reference |
|---|---|---|---|
| Nicotinic acid hydrazide (NC 3) | Pseudomonas aeruginosa, Klebsiella pneumoniae | Significant growth inhibition at 0.016 mM | nih.gov |
| Nicotinic acid hydrazide (NC 5) | Gram-positive bacteria | Most effective at 0.03 mM | nih.gov |
| Nicotinic acid hydrazide (NC 4) | Candida albicans | Complete inhibition below 1 mM | nih.gov |
| O-nicotinoylated BAR and FBAR | Human enterovirus EV-A71 | Inhibited virus reproduction | nih.gov |
Anticancer Potential and Proposed Mechanisms of Action
The role of nicotinic acid and its receptor GPR109A in cancer is complex and appears to be context-dependent. researchgate.net In colon cancer, the expression of GPR109A is often silenced. Re-expression of GPR109A in colon cancer cells, in the presence of its ligands like butyrate (B1204436) and nicotinate, has been shown to induce apoptosis. Activation of GPR109A can suppress colonic inflammation and carcinogenesis. nih.gov
In contrast, GPR109A expression is upregulated in human epidermoid carcinoma. researchgate.net However, in the context of breast cancer, GPR109A appears to function as a tumor suppressor. researchgate.net Its expression is silenced in breast cancer, and its activation in breast cancer cell lines has been shown to decrease cAMP production, induce apoptosis, and inhibit colony formation and tumor growth. researchgate.net Transcriptome analysis revealed that GPR109A activation inhibits genes involved in cell survival and anti-apoptotic signaling in human breast cancer cells. researchgate.net
Derivatives of benzenesulfonamide, which can be structurally related to the requested compound, have shown antiproliferative, anti-metastatic, antimigratory, and pro-apoptotic activities in tumor cells. nih.gov For example, a novel compound from the phenylsulfonylpiperazine class demonstrated significant cytotoxicity against the MCF7 breast cancer cell line with an IC50 of 4.48 μM. nih.gov Substituted phenylfuranylnicotinamidines have also been evaluated for their cytotoxic activities against a panel of human cancer cell lines, with some compounds showing submicromolar GI50 values. researchgate.net The proposed mechanisms of action for some of these compounds include their ability to degrade DNA and their antioxidant properties. researchgate.net
| Compound/Derivative Class | Cancer Cell Line | Activity (IC50/GI50) | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Phenylsulfonylpiperazine derivative | MCF7 (Luminal Breast Cancer) | IC50 = 4.48 μM | Upregulation of E-Cadherin (CDH1) | nih.gov |
| Substituted phenylfuranylnicotinamidine (4e) | Panel of 60 human cancer cell lines | GI50 = 0.83 μM | Nuclease-like DNA degradation, antioxidant activity | researchgate.net |
| Nicotinic acid (as a GPR109A agonist) | Colon cancer cells | Induces apoptosis upon GPR109A re-expression | GPR109A-mediated signaling | |
| Nicotinic acid (as a GPR109A agonist) | Breast cancer cells | Inhibits cell survival and induces apoptosis | Inhibition of anti-apoptotic signaling genes | researchgate.net |
Other Investigational Biological Activities
Beyond its role in inflammation and cancer, nicotinic acid is most well-known for its broad-spectrum lipid-modifying effects. nih.gov It effectively lowers the levels of atherogenic lipoproteins, including very-low-density lipoprotein (VLDL), low-density lipoprotein (LDL), and lipoprotein(a), while being the most potent agent available for raising levels of protective high-density lipoprotein (HDL). nih.govnih.gov The primary mechanism for its lipid-lowering effects is the inhibition of lipolysis in adipose tissue, which reduces the flux of free fatty acids to the liver, thereby decreasing the synthesis of VLDL and subsequently LDL. nih.govnih.gov
Nicotinic acid also influences cholesterol transport. It stimulates the ABCA1 transporter in monocytes and macrophages and upregulates peroxisome proliferator-activated receptor gamma, which contributes to reverse cholesterol transport. wikipedia.org Additionally, it inhibits the hepatic uptake of HDL by suppressing the production of the cholesterol ester transfer protein (CETP) gene. wikipedia.org
Based on a comprehensive review of available scientific literature, there is currently insufficient specific data to generate a detailed article on the pharmacological profile and therapeutic potential of the compound This compound according to the requested outline.
Extensive searches for this specific molecule did not yield dedicated research findings regarding its potential in:
Inflammatory Disorders and Pain Management
Metabolic Diseases (such as Dyslipidemia or Type 2 Diabetes Mellitus)
Antineoplastic Drug Development
Antimicrobial and Antiviral Therapy
Neurological and Central Nervous System Disorders
The available research primarily focuses on the broader parent compound, nicotinic acid (niacin), and other general derivatives. However, per the specific instructions to focus solely on this compound, it is not possible to provide a scientifically accurate and detailed article on its distinct pharmacological properties in these areas at this time. Further research and publication on this specific chemical entity would be required to fulfill the requested article structure.
Preclinical Assessment and Translational Research of 5 4 Methylsulfonyl Phenyl Nicotinic Acid
In Vitro Pharmacological Characterization Methodologies
The initial stages of preclinical assessment involve a comprehensive in vitro pharmacological characterization to determine the compound's mechanism of action, potency, and selectivity.
Cell-based assays are instrumental in understanding how 5-(4-(Methylsulfonyl)phenyl)nicotinic acid interacts with its target in a more physiologically relevant environment than purified enzyme assays. A key methodology is the whole blood assay, which provides insights into the compound's activity in the presence of plasma proteins and other cellular components. nih.gov In this assay, human whole blood is stimulated to induce COX-1 and COX-2 activity, and the inhibitory effect of the test compound on the production of prostaglandins (B1171923) is measured.
Another common approach involves the use of specific cell lines that either constitutively express or are induced to express COX isoforms. For instance, human umbilical vein endothelial cells (HUVECs) can be used to assess COX-1 activity, while lipopolysaccharide (LPS)-stimulated human monocytes or macrophages are a common model for evaluating COX-2 inhibition. The potency of the compound is typically determined by calculating the half-maximal inhibitory concentration (IC50) for each isoform, and the ratio of IC50 (COX-1)/IC50 (COX-2) is used to determine its COX-2 selectivity.
Table 1: Representative Cell-Based Assay Data for a Selective COX-2 Inhibitor
| Assay Type | Cell Line/System | Target | Endpoint Measured | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Whole Blood Assay | Human Whole Blood | COX-1 | Thromboxane B2 | >100 | >500 |
| Whole Blood Assay | Human Whole Blood (LPS-stimulated) | COX-2 | Prostaglandin E2 | 0.2 | |
| Cell-Based Assay | HUVECs | COX-1 | Prostaglandin E2 | 50 | 250 |
| Cell-Based Assay | A549 (IL-1β stimulated) | COX-2 | Prostaglandin E2 | 0.2 |
Biochemical assays utilizing purified enzymes are fundamental for the direct characterization of a compound's interaction with its molecular target. springernature.com For this compound, this would involve assays with purified recombinant human COX-1 and COX-2 enzymes. These assays measure the enzymatic conversion of arachidonic acid to prostaglandin H2, and the inhibitory activity of the compound is quantified. bpsbioscience.com
Various detection methods can be employed, including colorimetric, fluorometric, and chemiluminescent assays, which measure the peroxidase activity of the COX enzyme. sigmaaldrich.comabcam.commdpi.com These assays are crucial for determining the kinetic parameters of inhibition, such as the inhibition constant (Ki), which provides a more precise measure of the compound's potency. High-throughput screening formats of these assays are often used in the early stages of drug discovery to evaluate large numbers of compounds. springernature.com
Table 2: Representative Biochemical Assay Data for a Selective COX-2 Inhibitor
| Assay Type | Enzyme Source | Substrate | Detection Method | Ki (nM) |
| Enzyme Inhibition Assay | Purified Human COX-1 | Arachidonic Acid | Fluorometric | 1500 |
| Enzyme Inhibition Assay | Purified Human COX-2 | Arachidonic Acid | Fluorometric | 15 |
In Vivo Efficacy Models for this compound
Following promising in vitro results, the efficacy of this compound would be evaluated in established animal models of inflammation and pain. These models are essential for demonstrating the compound's therapeutic potential in a living organism.
A widely used model is the carrageenan-induced paw edema model in rats or mice. nih.gov In this model, the injection of carrageenan into the paw induces an acute inflammatory response characterized by swelling (edema). The anti-inflammatory effect of the test compound is assessed by measuring the reduction in paw volume compared to a control group.
For assessing analgesic properties, models such as the Randall-Selitto test (paw pressure) or the hot plate test are employed. These models measure the animal's response to a painful stimulus, and an increase in the pain threshold following administration of the compound indicates an analgesic effect.
For chronic inflammatory conditions, such as arthritis, rodent models of adjuvant-induced arthritis or collagen-induced arthritis are utilized. nih.gov These models mimic many of the pathological features of human rheumatoid arthritis, and the efficacy of the compound is evaluated by assessing parameters such as joint swelling, paw inflammation, and histopathological changes.
Table 3: Representative In Vivo Efficacy Data for a Selective COX-2 Inhibitor in a Rat Model of Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| Vehicle Control | - | 0 |
| Compound X | 1 | 25 |
| Compound X | 3 | 52 |
| Compound X | 10 | 78 |
| Celecoxib (B62257) | 10 | 75 |
Preclinical Toxicology: General Principles and Methodologies
The preclinical safety evaluation of a new chemical entity is a critical step to identify potential target organs for toxicity and to establish a safe starting dose for human studies.
During these studies, a wide range of parameters are monitored, including clinical signs of toxicity, body weight changes, food and water consumption, hematology, clinical chemistry, and urinalysis. At the end of the study, a comprehensive necropsy and histopathological examination of all major organs and tissues are performed to identify any treatment-related changes. For selective COX-2 inhibitors, particular attention is paid to the gastrointestinal, renal, and cardiovascular systems. brieflands.com
A standard battery of genotoxicity tests is conducted to assess the potential of this compound to cause damage to genetic material. These assays are crucial as genetic damage can lead to mutations and potentially cancer. The standard battery typically includes:
A test for gene mutation in bacteria (Ames test): This assay uses different strains of Salmonella typhimurium to detect point mutations. researchgate.net
An in vitro cytogenetic test for chromosomal damage in mammalian cells: This can be a chromosome aberration assay in Chinese hamster ovary (CHO) cells or a micronucleus test in human lymphocytes.
An in vivo test for chromosomal damage in rodent hematopoietic cells: The most common is the micronucleus test in mouse bone marrow.
Given the presence of a sulfonamide group in the structurally related celecoxib, it is important to carefully evaluate the genotoxic potential, although sulfonamides as a class are not generally considered to be genotoxic. dovepress.comnih.gov
Long-term carcinogenicity studies, typically conducted in rats and mice, are performed to assess the potential of the compound to cause cancer with chronic administration. For compounds in the COX-2 inhibitor class, these studies are particularly important given the complex role of COX-2 in carcinogenesis. nih.govnih.govoup.com These studies involve administering the compound daily for the majority of the animal's lifespan and then examining tissues for the development of tumors.
Table 4: Standard Battery of Genetic Toxicology Assays
| Assay | Test System | Endpoint | Expected Result for a Non-Genotoxic Compound |
| Bacterial Reverse Mutation (Ames) | S. typhimurium | Gene Mutation | Negative |
| In Vitro Chromosomal Aberration | Mammalian Cells (e.g., CHO) | Chromosomal Damage | Negative |
| In Vivo Micronucleus | Rodent Bone Marrow | Chromosomal Damage | Negative |
Reproductive and Developmental Toxicity Screening
The comprehensive preclinical safety evaluation of any new chemical entity, such as this compound, includes a thorough assessment of its potential effects on reproduction and development. These studies, often referred to as Developmental and Reproductive Toxicology (DART) studies, are designed to identify any adverse effects on male and female reproductive systems, as well as on the developing offspring. The standard battery of tests follows international guidelines, such as those from the International Council for Harmonisation (ICH), to ensure a thorough evaluation.
These studies are typically conducted in at least two species, one rodent (commonly the rat) and one non-rodent (commonly the rabbit), to assess the potential for adverse effects across different biological systems. The design of these studies is segmented to evaluate all phases of the reproductive cycle.
A summary of the standard reproductive and developmental toxicity screening studies is presented below.
| Study Type | Description | Key Endpoints Evaluated |
| Segment I: Fertility and Early Embryonic Development | Assesses the effects of the compound on male and female fertility and reproductive performance. | Mating behavior, fertility indices, implantation, and early embryonic survival. |
| Segment II: Embryo-Fetal Development | Evaluates the potential of the compound to cause harm to the developing fetus during the period of organogenesis. | Fetal viability, growth, and the presence of any structural abnormalities (teratogenicity). |
| Segment III: Prenatal and Postnatal Development | Examines the effects of the compound when administered to the mother from implantation through lactation. | Maternal health, parturition, lactation, and the growth, development, and reproductive competence of the offspring. |
While specific data on the reproductive and developmental toxicity of this compound is not publicly available, it is noteworthy that studies on the parent compound, nicotinic acid, have been conducted. In studies with nicotinic acid, developmental toxicity was observed only at doses that were also toxic to the mother, and there was no evidence of teratogenicity drugbank.comresearchgate.net. For instance, a study in rats showed that at high doses, there was a slight decrease in the body weight of the dams and a significant decrease in placental weight drugbank.com. The fetuses also showed a lower body weight in male offspring at the highest dose, but no teratogenic effects were reported drugbank.com. The No-Observed-Adverse-Effect Level (NOAEL) for developmental toxicity in these studies was established based on these findings drugbank.comresearchgate.net. Such data on the parent compound would inform the design and dose selection for the DART studies of this compound.
Absorption, Distribution, Metabolism, and Excretion (ADME) Considerations
The study of Absorption, Distribution, Metabolism, and Excretion (ADME) is a critical component of preclinical research, providing essential information on the disposition of a chemical compound within a living organism. Understanding these processes is fundamental to interpreting both efficacy and toxicity data.
In Vitro and In Vivo Metabolic Fate Studies
The metabolic fate of a compound describes its transformation within the body, which can lead to the formation of more active, less active, or potentially toxic metabolites. While specific metabolic studies on this compound are not available in the public domain, its metabolic profile can be predicted to some extent based on the known metabolism of its parent compound, nicotinic acid.
Nicotinic acid is primarily metabolized in the liver via two main pathways. The first is a high-affinity, low-capacity amidation pathway that converts nicotinic acid to nicotinamide (B372718), which is then further metabolized to nicotinamide-N-oxide and other metabolites. The second is a low-affinity, high-capacity conjugation pathway where nicotinic acid is conjugated with glycine to form nicotinuric acid. The formation of nicotinuric acid is a major route of elimination for nicotinic acid.
The presence of the methylsulfonylphenyl group on the nicotinic acid backbone of this compound is likely to influence its metabolism. This substituent may undergo metabolic transformations itself, such as oxidation or reduction of the sulfonyl group, or it may sterically or electronically alter the susceptibility of the nicotinic acid ring to its usual metabolic pathways. In vitro studies using liver microsomes and hepatocytes from different species, including humans, would be the initial step to elucidate the metabolic pathways of this specific compound. These studies would identify the major metabolites and the cytochrome P450 (CYP) enzymes involved in its metabolism. Subsequent in vivo studies in animal models would then confirm these findings and provide a more complete picture of the metabolic fate of the compound.
A summary of the primary metabolic pathways of the parent compound, nicotinic acid, is provided below.
| Metabolic Pathway | Key Metabolite(s) | Description |
| Amidation Pathway | Nicotinamide, Nicotinamide-N-oxide, N-methyl-2-pyridone-5-carboxamide, N-methyl-4-pyridone-5-carboxamide | A high-affinity, low-capacity pathway involving the conversion of nicotinic acid to nicotinamide and its subsequent metabolites. |
| Conjugation Pathway | Nicotinuric acid | A low-affinity, high-capacity pathway where nicotinic acid is conjugated with the amino acid glycine. |
Pharmacokinetic Profiling and Bioavailability
Pharmacokinetic studies are essential to characterize the time course of a drug's concentration in the body. These studies determine key parameters such as the rate and extent of absorption, distribution throughout the body, and the rate of elimination. Bioavailability, a key pharmacokinetic parameter, refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation.
Specific pharmacokinetic and bioavailability data for this compound are not currently available. However, the pharmacokinetic profile of nicotinic acid has been well-studied and can serve as a reference point. Nicotinic acid is rapidly absorbed from the gastrointestinal tract, with peak plasma concentrations typically reached within 30 to 60 minutes after oral administration of an immediate-release formulation. The plasma elimination half-life of nicotinic acid is relatively short, ranging from 20 to 45 minutes. Approximately 88% of an oral dose of nicotinic acid is excreted by the kidneys as either the unchanged drug or its primary metabolite, nicotinuric acid.
The addition of the 4-(methylsulfonyl)phenyl group would be expected to alter the physicochemical properties of the molecule, such as its lipophilicity and solubility, which in turn would likely affect its pharmacokinetic profile. For example, an increase in lipophilicity could lead to a longer half-life and a different volume of distribution compared to nicotinic acid. Preclinical pharmacokinetic studies in animal models, typically involving intravenous and oral administration, would be necessary to determine the specific pharmacokinetic parameters and oral bioavailability of this compound.
The table below summarizes typical pharmacokinetic parameters for the parent compound, nicotinic acid, following oral administration of an immediate-release formulation.
| Pharmacokinetic Parameter | Value | Description |
| Tmax (Time to Peak Plasma Concentration) | 30-60 minutes | The time at which the maximum concentration of the drug is observed in the plasma. |
| t1/2 (Elimination Half-life) | 20-45 minutes | The time required for the concentration of the drug in the plasma to decrease by half. |
| Bioavailability | Nearly complete | The fraction of the administered dose that reaches the systemic circulation unchanged. |
| Primary Route of Elimination | Renal | The primary organ responsible for excreting the drug and its metabolites from the body. |
Conclusion and Future Outlook
Synthesis of Key Findings and Current Research Gaps for 5-(4-(Methylsulfonyl)phenyl)nicotinic Acid
Current knowledge about this compound is primarily derived from its classification as a nicotinic acid derivative and its structural similarity to intermediates used in the synthesis of COX-2 inhibitors like Etoricoxib. justia.comresearchgate.net The methylsulfonylphenyl group is a well-established pharmacophore that imparts selectivity for the COX-2 enzyme over its COX-1 isoform. nih.govjpp.krakow.pl This selectivity is desirable for anti-inflammatory agents as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
The nicotinic acid (vitamin B3) backbone is associated with a range of biological effects, most notably its use as an antihyperlipidemic agent. nih.gov Derivatives of nicotinic acid have been explored for diverse therapeutic applications, including as antibacterial, antifungal, and anti-inflammatory agents. mdpi.comresearchgate.netnih.gov
The primary research gap is the absence of dedicated studies on this compound itself. There is a lack of published data concerning its:
Definitive Synthesis: While related compounds are synthesized as intermediates for other drugs, a specific, optimized synthesis for this acid is not widely reported. researchgate.netpatsnap.com
Biological Activity: Its inhibitory potency and selectivity for COX-1 and COX-2 have not been characterized. Furthermore, potential secondary activities conferred by the nicotinic acid moiety remain unexplored.
Pharmacokinetics and Metabolism: Data on its absorption, distribution, metabolism, and excretion (ADME) are unavailable.
In Vivo Efficacy: No preclinical or animal studies have been published to demonstrate its anti-inflammatory or other potential therapeutic effects.
Challenges and Opportunities in the Development of Nicotinic Acid-Sulfonamide Conjugates
The development of hybrid molecules, such as nicotinic acid-sulfonamide or nicotinic acid-sulfone conjugates like the subject compound, presents both unique challenges and significant opportunities.
Challenges:
Synthetic Complexity: Creating stable conjugates requires robust synthetic routes that can be scaled for manufacturing. The chemistry must accommodate the different reactivities of the nicotinic acid and the sulfonyl-containing phenyl ring. veranova.com
Physicochemical Properties: Achieving the right balance of solubility, stability, and membrane permeability for oral bioavailability can be difficult. biocompare.com
Pharmacokinetic Profile: Ensuring that the conjugate is not rapidly metabolized in a way that cleaves the two key moieties prematurely is a major hurdle. The stability of the linker connecting the two pharmacophores is critical. nih.gov
Target Engagement: For a dual-action drug, ensuring that the molecule can effectively interact with multiple biological targets simultaneously is a significant design challenge.
Opportunities:
Dual or Synergistic Activity: The primary opportunity lies in creating a single molecule with dual therapeutic effects. For instance, a conjugate could potentially combine the anti-inflammatory properties of a COX-2 inhibitor with the lipid-modifying effects of nicotinic acid, which could be beneficial in treating metabolic syndromes with an inflammatory component.
Improved Targeting: The nicotinic acid moiety could be used to target specific transporters or receptors, potentially enhancing the delivery of the COX-2 inhibitory portion to target tissues.
Novel Intellectual Property: The creation of novel chemical entities provides opportunities for new patents, driving further research and development.
Innovative Research Directions and Analog Design Strategies for this compound
Future research would logically focus on designing analogs to optimize potency, selectivity, and pharmacokinetic properties.
Innovative Research Directions:
Pro-drug Strategies: The carboxylic acid group of the nicotinic acid moiety could be esterified to create pro-drugs with improved oral absorption and reduced potential for gastric irritation.
Bioisosteric Replacement: The sulfone group (SO2) could be replaced with other bioisosteres, such as a sulfonamide (SO2NH2), to modulate activity and physicochemical properties.
Dual-Target Ligands: Research could explicitly aim to design analogs that not only inhibit COX-2 but also interact with other relevant targets, such as the nicotinic acid receptor (GPR109A), to achieve a synergistic therapeutic effect. nih.gov
Analog Design Strategies:
Modification of the Pyridine (B92270) Ring: Introducing different substituents (e.g., halogens, alkyl groups) onto the nicotinic acid ring could influence potency and metabolic stability. For example, adding chlorine atoms to the ring has been shown to enhance fungicidal activity in other nicotinamide (B372718) series. mdpi.com
Alteration of the Linker: While the current compound has a direct phenyl-pyridine link, introducing flexible or rigid linkers (e.g., ether, amide) could optimize the spatial orientation of the two key pharmacophores for better target binding.
Substitution on the Phenyl Ring: Adding substituents to the methylsulfonylphenyl ring could further enhance COX-2 selectivity or introduce additional interactions with the enzyme's active site.
Potential for Clinical Translation and Future Drug Development Pipeline
The path to clinical translation for a new chemical entity like this compound is long and requires extensive preclinical and clinical evaluation.
Preclinical Development: The initial step would be a comprehensive preclinical program, including:
In vitro screening to confirm its COX-2 inhibitory activity and selectivity. nih.gov
Cell-based assays to evaluate its anti-inflammatory effects and potential cytotoxicity in various cell lines. mdpi.com
Pharmacokinetic studies in animal models to understand its ADME profile.
In vivo efficacy studies in animal models of inflammation, pain, and potentially dyslipidemia.
Future Drug Development Pipeline: Should preclinical data be promising, the compound could enter the formal drug development pipeline.
Phase I Clinical Trials: These would assess the safety, tolerability, and pharmacokinetic profile in a small group of healthy volunteers.
Phase II Clinical Trials: If Phase I is successful, these trials would evaluate the drug's efficacy in patients with specific conditions (e.g., osteoarthritis, rheumatoid arthritis) and determine the optimal dosage range.
Phase III Clinical Trials: Large-scale trials would be needed to confirm efficacy and safety in a broader patient population, comparing it against existing standard-of-care treatments.
Given that both COX-2 inhibitors and nicotinic acid are well-established therapeutic classes, a hybrid molecule could theoretically offer a streamlined path if a clear clinical benefit and a favorable safety profile are demonstrated. However, the high attrition rate for new chemical entities means that significant investment and rigorous scientific validation would be required to realize this potential.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
